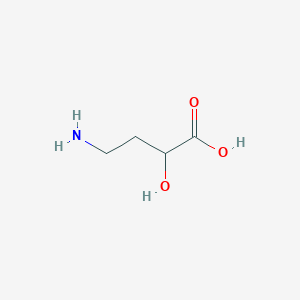

4-Amino-2-hydroxybutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUOMFWNDGNLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928749 | |

| Record name | 4-Amino-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-53-7 | |

| Record name | 4-Amino-2-hydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13477-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2-hydroxybutanoic acid structure and properties

An In-depth Technical Guide to 4-Amino-2-hydroxybutanoic Acid

Introduction

This compound, also known by synonyms such as α-Hydroxy-γ-aminobutyric acid (α-Oxy-GABA), is a derivative of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Its structure features a hydroxyl group at the alpha-position (C2) and an amino group at the gamma-position (C4) of a butanoic acid backbone.[2] This compound and its stereoisomers are of significant interest to researchers in neuroscience and drug development due to their structural similarity to GABA and potential to modulate GABAergic systems.[1][3]

The (S)-enantiomer, (S)-(-)-4-Amino-2-hydroxybutanoic acid, is a key moiety of the aminoglycoside antibiotic butirosin (B1197908) and is investigated for its potential inhibitory activity on GABA binding and uptake.[1] The (R)-enantiomer is utilized as a crucial chiral building block in the synthesis of semi-synthetic aminoglycoside antibiotics like amikacin (B45834) and plazomicin (B589178).[2] Appending the (R)-4-amino-2-hydroxybutyryl side chain to the antibiotic core structure protects the drug from inactivation by bacterial aminoglycoside-modifying enzymes, thereby combating antibiotic resistance.[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and biological activities of this compound.

Structure and Physicochemical Properties

This compound is a chiral molecule existing as (R) and (S) enantiomers. The presence of polar functional groups—carboxylic acid, hydroxyl, and amino groups—dictates its physical properties, such as high water solubility and crystalline solid state at room temperature.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₃ | [5] |

| Molecular Weight | 119.12 g/mol | [5] |

| CAS Number | 13477-53-7 (Unspecified stereochemistry) | [5] |

| 40371-51-5 ((S)-enantiomer) | [1] | |

| 31771-40-1 ((R)-enantiomer) | [2] | |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 200-203 °C ((S)-enantiomer, lit.) | [6] |

| 196-206 °C ((S)-enantiomer) | [3] | |

| pKa | 3.47 ± 0.10 (Predicted) | [4] |

| Optical Rotation ([α]23/D) | -30° (c=1 in H₂O) ((S)-enantiomer) | [6] |

| SMILES | C(CN)C(C(=O)O)O | [5] |

| InChI Key | IVUOMFWNDGNLBJ-UHFFFAOYSA-N | [5] |

Biological and Pharmacological Properties

As an analogue of GABA, this compound is primarily studied for its interaction with the central nervous system, particularly the GABAergic and glutamatergic systems.[1][2]

Mechanism of Action

The biological activity of this compound is centered on its ability to modulate neurotransmitter receptors. Research, particularly on the (R)-enantiomer, suggests it acts as a modulator of the GABAergic system, potentially enhancing activity at GABA-B receptors.[2] It may also act as an antagonist at NMDA receptors, which are crucial for excitatory neurotransmission.[2] Its structural similarity to GABA allows it to be a subject of study for competitive binding in neurotransmitter transport processes.[2] The C2 hydroxyl group is noted to enhance hydrogen-bonding capacity, a critical feature for its role in modifying antibiotics like plazomicin to block enzymatic degradation.[2]

Therapeutic Potential

The compound is investigated for its potential therapeutic applications in neurological disorders.[2][3] Its ability to modulate GABA and glutamate (B1630785) pathways suggests potential for treating conditions like anxiety, depression, and epilepsy.[3][7] The (S)-enantiomer has been observed in clinical studies to increase plasma growth hormone, prolactin, and cortisol levels in cerebrovascular patients, indicating neuroendocrine effects.[1]

Table 2: Biological Activities and Targets

| Activity | Target(s) | Compound Form | Reference |

| GABA System Modulation | GABA-B Receptors | (R)-enantiomer | [2] |

| Glutamatergic Modulation | NMDA Receptors (Antagonist) | (R)-enantiomer | [2] |

| GABA Uptake Inhibition | GABA Transporters | (S)-enantiomer | [1][] |

| Antibiotic Potentiation | Aminoglycoside-modifying enzymes | (R)-enantiomer | [2] |

Synthesis and Analysis

Synthesis Protocols

Several synthetic routes for this compound have been developed, often focusing on stereoselective production of the (R) or (S) enantiomers.

Method 1: From (2S,4R)-4-Hydroxyproline Esters [2] This method provides an economical pathway from a commercially available starting material.

-

The hydrochloride salt of the methyl or ethyl ester of (2S,4R)-4-hydroxyproline is treated with an alkali metal methoxide (B1231860) or ethoxide to release the free ester.

-

Through a series of selective chemical transformations, the hydroxyproline (B1673980) ester is converted into the target compound while preserving the desired stereochemistry.

Method 2: Biocatalytic Enzyme Cascade [2] A highly stereoselective approach for producing the (R)-enantiomer.

-

An enzyme cascade utilizing a pyruvate (B1213749) aldolase (B8822740) and an (R)-selective transaminase is employed.

-

Simple starting materials like formaldehyde (B43269) and alanine (B10760859) are converted to (R)-4-Amino-2-hydroxybutanoic acid.

-

This method achieves high enantiomeric excess (>99%) under mild reaction conditions.

Analytical Methods

Quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[9]

Protocol: Quantification in Plasma using LC-MS/MS [9]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

-

Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar analyte.

-

Mobile Phase: A gradient elution using acetonitrile (A) and an aqueous buffer like ammonium (B1175870) formate (B1220265) (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

-

Pathways and Workflows

Proposed Signaling Pathway

The neuromodulatory effects of this compound are believed to stem from its interaction with GABAergic synapses. It may enhance the inhibitory effects of GABA, contributing to its potential anxiolytic and anticonvulsant properties.

Caption: Proposed modulation of GABA-B receptor signaling by this compound.

Experimental Workflow for Pharmacokinetic Analysis

A typical preclinical pharmacokinetic study involves administering the compound to animal models and analyzing its concentration in biological fluids over time.

Caption: Standard experimental workflow for a pharmacokinetic study of a test compound.

Safety and Handling

According to aggregated GHS data, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[6] It should be handled in a well-ventilated area to avoid inhalation of the powder.[2]

Conclusion

This compound is a versatile chiral molecule with significant relevance in both pharmacology and medicinal chemistry. Its role as a GABA analogue provides a foundation for developing novel therapeutics for neurological disorders, while its application as a synthetic building block has proven crucial in overcoming bacterial resistance to aminoglycoside antibiotics. Further research into the specific activities of its enantiomers will continue to elucidate its full potential and pave the way for new clinical applications.

References

- 1. (S)-(-)-4-Amino-2-hydroxybutyric acid | 40371-51-5 [chemicalbook.com]

- 2. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C4H9NO3 | CID 26062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(-)-4-Amino-2-hydroxybutyric acid 96 40371-51-5 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Synthesis of 4-Amino-2-hydroxybutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-hydroxybutanoic acid (GABOB), a molecule of significant interest in the pharmaceutical and chemical industries, serves as a crucial chiral building block for complex organic molecules and is a key component in the synthesis of certain antibiotics. This technical guide provides an in-depth overview of the primary synthetic pathways for GABOB, encompassing both traditional chemical methods and modern biocatalytic approaches. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of quantitative data to aid researchers in selecting the most suitable method for their specific application. Furthermore, visual diagrams of the synthesis workflows are presented to facilitate a clear understanding of each process.

Chemical Synthesis Pathways

A variety of chemical strategies have been developed for the synthesis of this compound, often focusing on the stereoselective introduction of the hydroxyl and amino functionalities.

Synthesis from L-Asparagine via Nitrile Intermediate

A well-established route to L-4-amino-2-hydroxybutanoic acid commences with the readily available amino acid L-asparagine. This multi-step process involves the conversion of the amide group to a nitrile, followed by reduction.

The overall transformation can be depicted as follows:

Figure 1: Synthesis pathway starting from L-Asparagine.

Experimental Protocol:

-

Preparation of L-Malamidic Acid: L-asparagine is treated with sodium nitrite (B80452) in an aqueous acidic medium to yield L-malamidic acid.

-

Formation of 3-Cyano-2-hydroxypropionic Acid: The resulting L-malamidic acid is then reacted with an alkanoic acid anhydride, such as acetic anhydride, in liquid pyridine. This converts the carboxamido group into a nitrile group.[1][2]

-

Reduction to L-4-Amino-2-hydroxybutanoic Acid: The nitrile intermediate is subsequently reduced, typically through catalytic hydrogenation with a catalyst like platinum oxide (PtO₂), to afford L-4-amino-2-hydroxybutanoic acid.[2]

Quantitative Data:

| Starting Material | Product | Yield | Reference |

| L-Asparagine | L-4-Amino-2-hydroxybutanoic acid | 50% | [2] |

| 3-Cyano-2-hydroxypropionic acid | L-4-Amino-2-hydroxybutanoic acid | 61% | [2] |

Synthesis from 2-Pyrrolidone

This approach offers a four-step transformation starting from the cyclic amide 2-pyrrolidone.

The synthetic workflow is illustrated below:

Figure 2: Synthesis pathway starting from 2-Pyrrolidone.

Experimental Protocol:

-

Imino Ether Formation: 2-Pyrrolidone is treated with dimethyl sulfate (B86663) to form 2-methoxy-1-pyrroline.[3]

-

Bromination: The imino ether undergoes bromination at the 3-position using N-bromosuccinimide in carbon tetrachloride.[3]

-

Acetoxylation: The resulting 3-bromo derivative is then reacted with potassium acetate in acetonitrile (B52724) in the presence of a catalytic amount of 18-crown-6 to yield 3-acetoxy-2-methoxy-1-pyrroline.[3]

-

Hydrolysis: Finally, hydrolysis of the acetoxy imino ether with hydrochloric acid yields DL-4-amino-2-hydroxybutyric acid.[3]

Synthesis via 1,3-Dipolar Cycloaddition

This method involves the 1,3-dipolar addition of a nitronic ester to methyl acrylate (B77674), leading to an isoxazolidine (B1194047) intermediate.

The logical flow of this synthesis is as follows:

Figure 3: 1,3-Dipolar cycloaddition synthesis pathway.

Experimental Protocol:

-

Cycloaddition: A nitronic ester is reacted with methyl acrylate in a 1,3-dipolar addition to regiospecifically form an isoxazolidine.[4]

-

Rearrangement: The isoxazolidine is heated to produce an oxime ether.[4]

-

Reduction and Hydrolysis: The oxime ether is then reduced, followed by hydrolysis to give the final this compound.[4]

Biocatalytic Synthesis Pathways

Biocatalytic methods offer highly stereoselective routes to GABOB under mild reaction conditions, often with high yields and enantiomeric purity.

Enzyme Cascade with Pyruvate (B1213749) Aldolase (B8822740) and Transaminase

A highly efficient and stereoselective biocatalytic approach employs an enzyme cascade.

The workflow for this enzymatic synthesis is presented below:

Figure 4: Biocatalytic cascade for (R)-4-Amino-2-hydroxybutanoic acid synthesis.

Experimental Protocol:

-

Aldol (B89426) Reaction: A class II pyruvate aldolase from Escherichia coli catalyzes an aldol reaction between pyruvate and formaldehyde, forming a 4-hydroxy-2-oxo acid intermediate.[1][5]

-

Transamination: This intermediate then undergoes stereoselective transamination catalyzed by an (R)-selective pyridoxal (B1214274) phosphate-dependent transaminase.[1][5] Alanine serves as the amino donor in this one-pot cyclic cascade.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Enantiomeric Excess | >99% | [1] |

| Yield | 86% to >95% | [5] |

| Product Concentration | At least 0.4 M | [5] |

| Productivity | >80 g L⁻¹ d⁻¹ | [5] |

Yeast-Catalyzed Stereoselective Reduction

This method utilizes the reductive capabilities of yeast to achieve a stereoselective conversion of a ketoester to the corresponding hydroxy ester, a key intermediate in the synthesis of (S)-4-amino-2-hydroxybutanoic acid.

The process is outlined in the following diagram:

Figure 5: Yeast-catalyzed stereoselective reduction for GABOB synthesis.

Experimental Protocol:

-

Bioreduction: The starting material, methyl-4-benzyloxycarbonyloxyamino-2-oxobutanoate, is subjected to yeast-catalyzed stereoselective reduction. Saccharomyces carlsbergensis ATCC2345 and Saccharomyces sp. Edme have been identified as suitable yeasts for this transformation.[6]

-

Hydrolysis: The resulting (S)-(+)-hydroxy ester is then hydrolyzed to yield (S)-4-amino-2-hydroxybutanoic acid.

Quantitative Data:

| Yeast Strain | Yield of (S)-(+)-hydroxy ester | Enantiomeric Excess (ee) | Reference |

| Saccharomyces carlsbergensis ATCC2345 | 40% | 88% | [6] |

| Saccharomyces sp. Edme | 54% | 88% | [6] |

Conclusion

The synthesis of this compound can be achieved through a variety of chemical and biocatalytic routes. Traditional chemical methods offer versatility in starting materials and reaction conditions, while biocatalytic approaches provide exceptional stereoselectivity and operate under milder conditions. The choice of a particular synthetic pathway will depend on factors such as the desired stereoisomer, required scale of production, and cost-effectiveness. The information presented in this guide is intended to provide a solid foundation for researchers and professionals in the field to make informed decisions regarding the synthesis of this important molecule.

References

- 1. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]

- 2. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of 2S-(—)-4-Amino-2-Hydroxybutanoic Acid via Yeast-Catalyzed Stereoselective Reduction | Semantic Scholar [semanticscholar.org]

The Enigmatic Presence of γ-Amino-β-hydroxybutyric Acid: A Technical Deep Dive into its Natural Occurrence, Analysis, and Biological Significance

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, analytical methodologies, and biological importance of γ-Amino-β-hydroxybutyric acid (GABOB) has been compiled for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on this intriguing endogenous neuromodulator, presenting quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.

Natural Occurrence and Biosynthesis

γ-Amino-β-hydroxybutyric acid (GABOB), a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a naturally occurring compound found within the mammalian central nervous system. Its presence has been confirmed in the human brain, where it is considered an endogenous metabolite of GABA.[1]

The primary biosynthetic route for GABOB in mammals involves the conversion of 2-hydroxyputrescine. Studies in rat models have demonstrated the formation of GABOB from radioactively labeled 2-hydroxyputrescine in various organs, including the brain. This conversion is thought to be catalyzed by monoamine oxidase and diamine oxidase.[2] While GABOB's origins from GABA and polyamine metabolism are established, further research is needed to fully elucidate all contributing biosynthetic pathways. The potential for GABOB synthesis from other precursors like arginine and ornithine through the polyamine pathway is an area of active investigation.

Currently, there is a notable absence of definitive evidence confirming the natural occurrence of GABOB in plant and microbial kingdoms. While these organisms are rich sources of GABA, specific detection and quantification of GABOB have not been widely reported.

Quantitative Analysis of GABOB

Precise quantification of GABOB in biological matrices is crucial for understanding its physiological and pathological roles. However, a significant gap exists in the literature regarding standardized, high-throughput analytical methods specifically validated for GABOB. While methods for GABA are abundant, their direct applicability to GABOB requires thorough validation.

Table 1: Putative Quantitative Data for GABOB in Mammalian Systems

| Biological Matrix | Organism | Concentration Range | Analytical Method | Reference |

| Brain | Rat | Not explicitly quantified | Isotope tracing | [3] |

| Various Organs | Rat | Detected but not quantified | Isotope tracing | [2] |

Note: This table highlights the current lack of specific quantitative data for GABOB. The cited studies confirm its presence but do not provide concentration ranges.

Experimental Protocols for GABOB Detection and Quantification

Researchers aiming to quantify GABOB can adapt existing methodologies for amino acid analysis. The following outlines potential experimental workflows based on established techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of amino acids. For GABOB analysis, pre-column derivatization is necessary to introduce a chromophore or fluorophore for detection by UV-Vis or fluorescence detectors.

Workflow for HPLC-based GABOB Quantification:

Detailed HPLC Protocol (Adapted from GABA analysis):

-

Sample Preparation: Homogenize tissue samples in a suitable buffer and deproteinize using an agent like perchloric acid followed by neutralization.

-

Derivatization: React the sample with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) or sulfite (B76179) to form a highly fluorescent isoindole derivative.

-

Chromatographic Separation: Inject the derivatized sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Detection: Monitor the elution of the GABOB derivative using a fluorescence detector with appropriate excitation and emission wavelengths.

-

Quantification: Construct a calibration curve using GABOB standards of known concentrations and determine the concentration in the samples by comparing their peak areas to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of small molecules like GABOB. Derivatization is essential to increase the volatility of the analyte.

Workflow for GC-MS-based GABOB Quantification:

Detailed GC-MS Protocol (General for Amino Acids):

-

Extraction: Extract GABOB from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

-

Derivatization: Derivatize the extracted GABOB to increase its volatility. Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column. The separated components are then introduced into a mass spectrometer for detection and identification based on their mass spectra.

-

Quantification: Use a stable isotope-labeled internal standard of GABOB for accurate quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Signaling Pathways and Biological Role

GABOB exerts its biological effects primarily through its interaction with GABA receptors. It has been identified as a dual agonist for both ionotropic GABA-A and metabotropic GABA-B receptors.[1] This dual activity suggests a complex modulatory role in neuronal excitability.

GABOB Signaling Pathway Overview:

The binding of GABOB to GABA-A receptors leads to the opening of chloride ion channels, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Its interaction with GABA-B receptors, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events that can also lead to neuronal inhibition, for example, by modulating calcium and potassium channels.

The anticonvulsant properties of GABOB are attributed to this enhancement of inhibitory neurotransmission, making it a molecule of interest for the treatment of epilepsy.

Future Directions

The study of GABOB is a burgeoning field with many unanswered questions. Future research should prioritize:

-

Development of sensitive and specific analytical methods for the routine quantification of GABOB in diverse biological samples.

-

Comprehensive profiling of GABOB concentrations in various tissues and organisms, including plants and microorganisms, to understand its distribution and potential ecological roles.

-

Elucidation of the complete biosynthetic and metabolic pathways of GABOB to identify key regulatory enzymes and potential therapeutic targets.

-

In-depth investigation of the downstream signaling cascades activated by GABOB to fully understand its pleiotropic effects on cellular function.

This technical guide serves as a foundational resource to stimulate further inquiry into the fascinating biology of γ-Amino-β-hydroxybutyric acid. The insights gained from future research will undoubtedly pave the way for novel therapeutic strategies targeting the GABAergic system and beyond.

References

- 1. GABAA receptor agonist - Wikipedia [en.wikipedia.org]

- 2. Human CSF GABA concentrations: revised downward for controls, but not decreased in Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exogenous GABA is quickly metabolized to succinic acid and fed into the plant TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-2-hydroxybutanoic acid CAS number and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-hydroxybutanoic acid, a significant chiral building block and a molecule of interest in neuroscience and pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, with a focus on its interaction with neurotransmitter systems.

Chemical Identity and Properties

This compound, also known as 4-amino-2-hydroxybutyric acid, is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Its structure incorporates both a hydroxyl and an amino functional group, leading to the existence of stereoisomers which exhibit distinct biological activities.

IUPAC Name: this compound[2]

CAS Numbers:

Synonyms: 2-Hydroxy-4-aminobutanoic acid, α-Hydroxy-γ-aminobutyric acid.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound and its common stereoisomers.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₃ | [2][5] |

| Molecular Weight | 119.12 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 207-212 °C (racemate) | [6] |

| 200-203 °C ((S)-isomer) | [7] | |

| Optical Activity ([α]²³/D) | -30° (c = 1 in H₂O) for (S)-isomer | [7] |

| Solubility | Soluble in water | [5][6] |

| pKa (Predicted) | 3.47 ± 0.10 | [5] |

| XlogP (Predicted) | -3.7 | [8] |

Synthesis Methodologies

The synthesis of this compound, particularly its enantiomerically pure forms, is crucial for its application in pharmaceuticals. Both chemical and biocatalytic routes have been established.

Experimental Protocol: Biocatalytic Synthesis of (S)- and (R)-2-Amino-4-hydroxybutanoic Acid

This method employs a one-pot cyclic cascade reaction combining an aldol (B89426) reaction and stereoselective transamination.[9]

Objective: To achieve high-yield, stereoselective synthesis of the target molecule from simple starting materials.[9]

Materials:

-

L-Alanine (for S-isomer) or D-Alanine (for R-isomer)

-

Pyridoxal phosphate (B84403) (PLP)

-

Class II pyruvate aldolase (B8822740) (e.g., MBP-YfaU(Mg²⁺) from E. coli)

-

(S)- or (R)-selective transaminase (e.g., Prozomix TA39)

-

50 mM Sodium phosphate buffer (pH 7.0)

Procedure:

-

Dissolve initial amounts of pyruvate (e.g., 2.1 mmol) and the appropriate alanine (B10760859) stereoisomer (e.g., 4.2 mmol) in the sodium phosphate buffer containing 1 mM PLP.[9]

-

Add the pyruvate aldolase (e.g., 10 U/mL final concentration) and the selected transaminase (e.g., 7 U/mL final concentration) to the solution.[9]

-

Continuously add formaldehyde to the reaction mixture using a syringe pump over a period of several hours (e.g., 0.57 mmol/h over 15 hours).[9]

-

Monitor the reaction progress using a suitable analytical method such as HPLC.

-

Upon completion, the product can be purified using standard techniques, for instance, by transformation to its Cbz-lactone derivative followed by chromatographic separation.[9]

Visualization of the Biocatalytic Workflow:

References

- 1. Page loading... [wap.guidechem.com]

- 2. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. (2R)-4-Amino-2-hydroxybutyric acid | C4H9NO3 | CID 5287507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]

- 6. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-(-)-4-氨基-2-羟基丁酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. PubChemLite - this compound (C4H9NO3) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

Physicochemical Properties of γ-Amino-β-hydroxybutyric Acid (GABOB): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Amino-β-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a naturally occurring analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] As an endogenous metabolite of GABA, GABOB has garnered significant interest for its pharmacological activities, particularly as an anticonvulsant.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of GABOB, presents detailed experimental protocols for their determination, and visualizes its key signaling pathways. All quantitative data is summarized in structured tables for ease of reference.

Core Physicochemical Properties

GABOB is a chiral molecule, existing as two stereoisomers: (S)-(+)-GABOB and (R)-(-)-GABOB.[3] The racemic mixture is often used in pharmacological preparations.[1] The physicochemical properties of GABOB are crucial for understanding its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H9NO3 | [2][4][5] |

| Molecular Weight | 119.12 g/mol | [2][4][5][6] |

| Appearance | White to off-white crystalline powder | [4] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters for GABOB. It is important to note that some values are reported for the racemic mixture, while others are specific to the individual enantiomers.

| Parameter | Value | Details | Source(s) |

| Melting Point | 204 - 219 °C | Racemic mixture | [4] |

| 223 °C (decomposes) | Racemic mixture | [7] | |

| 207 - 212 °C | (S)-(+)-GABOB | [8] | |

| Solubility | Soluble in Water (H2O) | (S)-(+)-GABOB: ≥ 20 mg/mL (167.90 mM) | [9] |

| Soluble in PBS (pH 7.2) | (R)-(-)-GABOB: 10 mg/mL | [10] | |

| Soluble in Dimethyl Sulfoxide (DMSO) | Racemic mixture | [2] | |

| pKa (Predicted) | 4.04 ± 0.10 | Predicted for the carboxylic acid group of (S)-(+)-GABOB | [8] |

| logP (Predicted) | -4.1 | Computed by XLogP3 3.0 | [5][6] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of GABOB.

Melting Point Determination

The melting point of GABOB can be determined using the capillary method with a melting point apparatus.[11][12][13][14]

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of GABOB.

Protocol:

-

Sample Preparation: A small amount of dry GABOB is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm. The open end of the capillary is then sealed.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow.

Solubility Determination

The solubility of GABOB in various solvents can be determined using the isothermal shake-flask method.

Protocol:

-

Sample Preparation: An excess amount of GABOB is added to a known volume of the solvent (e.g., water, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved GABOB is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: The solubility is expressed as the concentration of GABOB in the saturated solution (e.g., in mg/mL or mM).

pKa Determination

The acid dissociation constant (pKa) of GABOB can be determined by potentiometric titration.[15][16][17]

Workflow for pKa Determination

Caption: Workflow for determining the pKa of GABOB via potentiometric titration.

Protocol:

-

Solution Preparation: A solution of GABOB of known concentration is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the GABOB solution is measured after each incremental addition of the base using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of base added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the acidic functional group has been neutralized.

logP Determination

The partition coefficient (logP) of GABOB between n-octanol and water can be determined using the shake-flask method followed by quantification.

Protocol:

-

Solvent Saturation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of GABOB is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of GABOB between the two phases, and then left to stand for complete phase separation.

-

Quantification: The concentration of GABOB in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV/MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of GABOB in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Signaling Pathways

GABOB exerts its pharmacological effects primarily by acting as an agonist at GABA receptors, specifically GABA-A and GABA-B receptors.[1][18] The stereoisomers of GABOB exhibit different affinities and efficacies at these receptors.[1][18]

GABOB-Mediated GABA-A Receptor Signaling

(S)-(+)-GABOB is an agonist at GABA-A receptors.[1] Activation of these ligand-gated ion channels leads to rapid inhibitory neurotransmission.

GABA-A Receptor Signaling Pathway

Caption: GABOB activation of the GABA-A receptor signaling pathway.

Upon binding of GABOB to the GABA-A receptor, the associated chloride ion channel opens, leading to an influx of chloride ions into the neuron.[16][19] This influx of negative ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

GABOB-Mediated GABA-B Receptor Signaling

(R)-(-)-GABOB is a moderate-potency agonist of the GABA-B receptor, while (S)-(+)-GABOB is a partial agonist.[1] GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[20][21][22]

GABA-B Receptor Signaling Pathway

Caption: GABOB activation of the GABA-B receptor signaling pathway.

Activation of the GABA-B receptor by GABOB leads to the dissociation of the associated G-protein into its α (Gαi/o) and βγ (Gβγ) subunits.[20][23] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20][21] The Gβγ subunit directly modulates ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[20][22] The resulting K+ efflux and reduced Ca2+ influx cause a slow and prolonged hyperpolarization of the neuron, leading to both postsynaptic inhibition and presynaptic inhibition of neurotransmitter release.[20][22]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of GABOB, including its molecular characteristics, solubility, melting point, and predicted pKa and logP values. Standardized experimental protocols for the determination of these properties have been outlined to aid in further research and drug development. Furthermore, the key signaling pathways through which GABOB exerts its effects on GABA-A and GABA-B receptors have been visualized. A thorough understanding of these fundamental properties and mechanisms of action is critical for the rational design and development of GABOB-based therapeutics for neurological disorders.

References

- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 2149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 6971281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-amino-3-hydroxybutyric acid [stenutz.eu]

- 8. (S)-(+)-4-AMINO-3-HYDROXYBUTANOIC ACID CAS#: 7013-05-0 [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

The Metabolic Landscape of 4-Amino-2-hydroxybutanoic Acid: A Technical Guide for Researchers

Abstract

4-Amino-2-hydroxybutanoic acid (GABOB), an endogenous metabolite of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is emerging as a molecule of significant interest in neuroscience and drug development.[1] Its presence in the central nervous system and its interaction with GABA receptors suggest a role in neuromodulation and potential therapeutic applications for neurological disorders. This technical guide provides a comprehensive overview of the GABOB metabolic pathway, integrating current knowledge on its biosynthesis, degradation, and physiological interactions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental protocols, and visual representations of the core pathways to facilitate further investigation into this intriguing molecule.

Introduction to this compound (GABOB)

This compound, also known as GABOB or β-hydroxy-GABA, is a chiral amino acid derivative.[2] It exists as two enantiomers, R-(-)-GABOB and S-(+)-GABOB, which exhibit different biological activities.[1] GABOB is considered an active metabolite of GABA and is found in the central nervous system, where it is thought to function as a neurotransmitter or neuromodulator.[1][3] Its anticonvulsant properties have been noted, and it is used in the treatment of epilepsy in some parts of the world.[1] A thorough understanding of its metabolic pathway is crucial for elucidating its physiological roles and exploring its therapeutic potential.

The Metabolic Pathway of GABOB

The metabolism of GABOB is intrinsically linked to the GABA shunt, a key metabolic pathway that interconnects glutamate (B1630785) and succinate (B1194679) metabolism. The precise enzymatic steps for the biosynthesis and degradation of GABOB are still under active investigation, but current evidence points to the following pathways.

Biosynthesis of GABOB

There are two primary proposed pathways for the biosynthesis of GABOB:

-

Hydroxylation of GABA: The most direct route is the hydroxylation of GABA at its β-carbon (C3). The specific enzyme responsible for this conversion has not been definitively identified in mammals. However, cytochrome P450 monooxygenases are known to catalyze similar hydroxylation reactions of C-H bonds and are considered potential candidates.[4][5]

-

From Putrescine: An alternative pathway involves the hydroxylation of putrescine to form 2-hydroxyputrescine, which is then converted to GABOB through oxidative N-dealkylation.[1]

Figure 1: Proposed biosynthetic pathways of GABOB.

Degradation of GABOB

The catabolism of GABOB is less understood than its synthesis. The primary proposed degradation step is the oxidation of the hydroxyl group to form a keto acid.

-

Oxidation to 2-oxo-4-aminobutyric acid: GABOB can be oxidized to 2-oxo-4-aminobutyric acid.[2] The specific dehydrogenase or oxidase responsible for this reaction has not been characterized. This intermediate could then potentially be further metabolized through transamination or other reactions to enter central carbon metabolism.

Figure 2: Proposed degradation pathway of GABOB.

Quantitative Data on GABOB and Related Enzymes

Quantitative data on the GABOB metabolic pathway are sparse. The following tables summarize the available information on metabolite concentrations and the kinetics of related enzymes in the GABA shunt.

Table 1: Concentration of GABOB in Neural Tissue

| Metabolite | Tissue | Species | Concentration (μmol/g) | Reference(s) |

| GABOB | Brain | Rat, Bovine | <0.01 - 4.8 | [1] |

Table 2: Kinetic Parameters of GABA Transaminase (GABA-T)

| Substrate | Source | Km | Vmax | Reference(s) |

| GABA | Cultured mouse cerebral cortex neurons | Higher than astroglial | - | [6] |

| GABA | Cultured mouse cerebral cortex astrocytes | Lower than neuronal | - | [6] |

| GABA | Pseudomonas fluorescens | 0.79 ± 0.11 mM | - | [7] |

| α-Ketoglutarate | Pseudomonas fluorescens | 0.47 ± 0.10 mM | - | [7] |

Note: Specific Vmax values were not provided in a comparable format in the cited literature.

Signaling and Physiological Roles of GABOB

GABOB exerts its physiological effects primarily through its interaction with GABA receptors. Both enantiomers of GABOB act as agonists at GABAA, GABAB, and GABAC receptors, albeit with different potencies.[1]

-

GABAA Receptors: S-(+)-GABOB has a higher affinity for GABAA receptors than R-(-)-GABOB.[1] Activation of these ionotropic receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and a rapid inhibitory effect.[6]

-

GABAB Receptors: R-(-)-GABOB is a more potent agonist at GABAB receptors.[1] These are metabotropic G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase and modulate K+ and Ca2+ channels, leading to a slower and more prolonged inhibitory effect.[8][9]

-

GABAC Receptors: R-(-)-GABOB is also the more potent agonist at GABAC receptors.[1] These ionotropic chloride channels are primarily found in the retina.

The differential activities of the GABOB enantiomers at these receptors suggest that the stereochemistry of GABOB is a critical determinant of its neuromodulatory effects.

Figure 3: GABOB signaling through GABA receptors.

Experimental Protocols

Quantification of GABOB in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of GABOB in brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

GABOB analytical standard

-

Internal standard (e.g., deuterated GABOB)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Brain tissue samples

-

Homogenizer

-

Centrifuge

-

SPE cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation:

-

Weigh approximately 50 mg of frozen brain tissue.

-

Add 500 µL of ice-cold 80% methanol containing the internal standard.

-

Homogenize the tissue on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration if necessary.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Analysis:

-

LC System: A reverse-phase C18 column is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase over several minutes to achieve separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for GABOB and the internal standard.

4. Data Analysis:

-

Generate a standard curve using the analytical standard.

-

Calculate the concentration of GABOB in the samples based on the peak area ratios of the analyte to the internal standard.

GABA Transaminase (GABA-T) Activity Assay

This spectrophotometric assay measures the activity of GABA-T by coupling the production of glutamate to the reduction of NADP+ by glutamate dehydrogenase.

1. Materials and Reagents:

-

Tissue homogenate containing GABA-T

-

GABA

-

α-Ketoglutarate

-

NADP+

-

Glutamate dehydrogenase (GDH)

-

Pyridoxal-5'-phosphate (PLP)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer

2. Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, NADP+, GDH, and PLP.

-

Add the tissue homogenate to the reaction mixture and pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding GABA.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

3. Calculation of Enzyme Activity:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the molar extinction coefficient of NADPH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of product formation (μmol/min).

-

Express the enzyme activity as units per milligram of protein (U/mg).

Experimental Workflow for GABOB Metabolism Research

Investigating the GABOB metabolic pathway requires a multi-faceted approach, from initial discovery in untargeted metabolomics to targeted quantification and functional characterization.

Figure 4: Experimental workflow for GABOB metabolism research.

Future Directions and Conclusion

The study of the this compound metabolic pathway is a burgeoning field with significant potential for advancing our understanding of brain metabolism and neurotransmission. Key areas for future research include:

-

Identification and characterization of the enzymes responsible for the biosynthesis and degradation of GABOB. This will be critical for understanding the regulation of its endogenous levels.

-

Comprehensive quantitative analysis of GABOB concentrations and metabolic flux in different brain regions and under various physiological and pathological conditions.

-

Elucidation of the specific roles of the R-(-) and S-(+) enantiomers of GABOB in vivo.

-

Exploration of the therapeutic potential of GABOB and its analogs for the treatment of neurological disorders.

References

- 1. lcms.cz [lcms.cz]

- 2. Key Stages of the Metabolomics Workflow [arome-science.com]

- 3. GABA turnover | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic characterization of GABA-transaminase from cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Neuromodulator: An In-depth Guide to the Discovery and History of 4-Amino-2-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-hydroxybutanoic acid, a molecule of significant interest in neuroscience and pharmacology, has a rich history rooted in the mid-20th century exploration of amino acid biochemistry and its physiological effects. Also widely known by its synonym, γ-amino-β-hydroxybutyric acid (GABOB), this compound is a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its journey from initial synthesis to its characterization as a neuromodulatory agent and its therapeutic applications, particularly as an anticonvulsant, provides a compelling case study in drug discovery. This technical guide delves into the seminal moments of its discovery, the pioneering synthetic methodologies, its physicochemical properties, and the elucidation of its mechanism of action through the GABAB receptor signaling pathway.

Discovery and Early History

The scientific narrative of this compound begins in the mid-1950s, a period of burgeoning interest in the neurochemistry of amino acids following the discovery of GABA in the brain in 1950.

First Physiological Insights

The first documented report on the physiological effects of γ-amino-β-hydroxybutyric acid (GABOB) was presented in 1956 by T. Hayashi and K. Nagai at the 20th International Physiological Congress. Their work suggested that GABOB possessed inhibitory properties within the central nervous system, positioning it as a compound of potential neurological significance.

The First Chemical Synthesis

Building on this initial physiological insight, the first chemical synthesis of this compound was achieved and reported in 1957 by M. Tomita, M. Seo, and H. Fukawa of the University of Tokyo. Their landmark paper, "Synthesis of γ-Amino-β-hydroxybutyric Acid," was published in the Japanese journal Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan). This publication detailed a multi-step synthesis starting from β-alanine, thereby providing the scientific community with a method to produce the compound for further investigation.

Therapeutic Exploration

Following its synthesis, GABOB was investigated for its therapeutic potential, particularly as an anticonvulsant for the treatment of epilepsy. Clinical studies emerged, exploring its efficacy in managing seizures. It was subsequently marketed under various trade names, including Gamibetal, and saw use in several countries in Europe and Japan. These early clinical explorations were foundational to understanding its role as a neuromodulatory agent.

Physicochemical and Quantitative Data

A comprehensive understanding of a molecule's properties is paramount for research and development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol |

| CAS Number | 13477-53-7 (racemic) |

| Melting Point | 200-203 °C |

| pKa | 3.47 (predicted) |

| Appearance | White to off-white crystalline powder |

| Synonyms | γ-amino-β-hydroxybutyric acid (GABOB) |

Experimental Protocols

The methodologies for the synthesis of this compound have evolved since its initial discovery. Below are summaries of key synthetic approaches.

The First Reported Synthesis (Tomita et al., 1957)

The seminal 1957 paper by Tomita, Seo, and Fukawa described the first chemical synthesis of γ-amino-β-hydroxybutyric acid. The full experimental details from the original publication are summarized here based on the abstract, as the full text is not widely accessible.

Synthetic Route Overview:

The synthesis commenced with β-alanine, which was first converted to its ethyl ester hydrochloride. This ester was then subjected to N-phthaloylation to protect the amino group. The resulting ethyl N-phthaloyl-β-alaninate underwent hydrolysis to yield N-phthaloyl-β-alanine. This intermediate was then treated to form the corresponding acid chloride. The subsequent key step involved a reaction that introduced the hydroxyl group at the β-position, followed by the removal of the phthaloyl protecting group to yield the final product, γ-amino-β-hydroxybutyric acid.

Note: This summary is based on the abstract of the 1957 publication. The detailed experimental conditions, reagents, and purification methods were not available in the accessed abstract.

Synthesis via Nitrile Intermediate

A common and adaptable method for the synthesis of this compound involves the use of a nitrile intermediate.

Methodology:

-

Starting Material: A suitable propionic acid derivative containing a β-carboxamido group is used as the starting material.

-

Nitrile Formation: The carboxamido group is converted to a nitrile group. This is typically achieved by reacting the starting material with an alkanoic acid anhydride (B1165640) (e.g., acetic anhydride) in a pyridine (B92270) solvent.

-

Reduction: The nitrile group is then reduced to an aminomethyl group. Catalytic hydrogenation is a frequently employed method for this transformation.

-

Deprotection: If any protecting groups were used for other functional groups (e.g., the hydroxyl group), they are removed in the final step to yield this compound.

Biocatalytic Synthesis

More contemporary approaches have focused on environmentally benign and highly stereoselective methods, such as biocatalytic synthesis.

Methodology:

-

Enzyme Cascade: This method utilizes an enzyme cascade involving a pyruvate (B1213749) aldolase (B8822740) and a transaminase.

-

Reaction: The pyruvate aldolase catalyzes the condensation of a suitable aldehyde with pyruvate to form a β-hydroxy-α-keto acid.

-

Amination: An (R)- or (S)-selective transaminase then converts the keto acid into the corresponding amino acid, this compound, with high enantiomeric excess.

-

Advantages: This method offers high stereoselectivity and is performed under mild reaction conditions.

Mechanism of Action: GABAB Receptor Signaling Pathway

This compound exerts its physiological effects primarily as an agonist at the GABAB receptor, a metabotropic G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to neuronal inhibition.

Caption: GABAB receptor signaling pathway activated by this compound.

Conclusion

The discovery and history of this compound illustrate a classic trajectory in pharmacology, from initial synthesis and physiological characterization to clinical application. Its role as a GABA analog and a GABAB receptor agonist has cemented its place in the study of inhibitory neurotransmission. The evolution of its synthesis, from early chemical methods to modern biocatalytic routes, reflects the broader advancements in chemical and biotechnological sciences. For researchers and drug development professionals, the story of GABOB serves as a valuable precedent in the exploration of neuromodulatory compounds and the development of therapeutics for neurological disorders. Further research into its specific enantiomers and their distinct pharmacological profiles continues to be an area of active investigation.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereoisomers of γ-Amino-β-hydroxybutyric Acid (GABOB) and Their Biological Activity

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB) is an endogenous analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] As a metabolic product of GABA, GABOB is found within the mammalian central nervous system.[2] The introduction of a hydroxyl group at the β-position (C3) of the GABA structure creates a chiral center, resulting in two distinct stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB.[2] These enantiomers exhibit notable differences in their biological activities, particularly in their interactions with GABA receptors and their anticonvulsant effects. This guide provides a detailed overview of the stereoselective pharmacology of GABOB, including quantitative data on receptor interactions, experimental protocols for activity assessment, and diagrams of relevant signaling pathways and workflows.

Stereoselective Biological Activity of GABOB Enantiomers

The two stereoisomers of GABOB interact with all three main classes of GABA receptors—GABA_A, GABA_B, and GABA_C—but display distinct potencies and efficacies at each subtype.[2] This stereoselectivity is crucial for understanding their different physiological effects.

-

GABA_A Receptors: The (S)-(+)-GABOB enantiomer demonstrates a higher affinity for GABA_A receptors compared to the (R)-(-)-GABOB enantiomer.[2][3]

-

GABA_B and GABA_C Receptors: In contrast, (R)-(-)-GABOB is the more potent agonist at both GABA_B and GABA_C receptors.[2][3] While both enantiomers act as full agonists at wild-type GABA_C ρ1 receptors, their enantioselectivity (R>S) mirrors that observed at GABA_B receptors.[3]

-

Anticonvulsant Properties: The differential receptor activity translates to differences in physiological effects. (R)-(-)-GABOB is a more potent anticonvulsant than its (S)-isomer and has a greater inhibitory effect on induced seizures.[2] The (3S) isomer, d-GABOB, is reported to be approximately twice as potent an anticonvulsant as the (3R) isomer, l-GABOB.[4]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the interaction of GABOB stereoisomers with GABA receptors, highlighting their differential affinities and potencies.

Table 1: Activity of GABOB Enantiomers at Wild-Type and Mutant GABA_C ρ1 Receptors

| Compound | Receptor | Activity | EC50 / IC50 (μM) | K_B (μM) |

| (R)-(-)-GABOB | ρ1 wild-type | Full Agonist | 19[5][6][7] | - |

| ρ1 T244S Mutant | Weak Partial Agonist | - | - | |

| (S)-(+)-GABOB | ρ1 wild-type | Full Agonist | 45[5][6][7] | - |

| ρ1 T244S Mutant | Competitive Antagonist | 417.4[5][6][7] | 204[2][5][6][7] |

Data sourced from studies on recombinant human ρ1 GABA_C receptors.[3][5][6][7]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of GABOB stereoisomers. Below are protocols for a key in vitro binding assay and an in vivo anticonvulsant activity test.

Protocol 1: GABA_A Receptor Radioligand Binding Assay

This protocol is used to determine the affinity of a test compound, such as a GABOB stereoisomer, for the GABA_A receptor.[8] It measures the ability of the test compound to displace a radiolabeled ligand from the receptor.[8]

Objective: To determine the inhibitory constant (K_i) of GABOB stereoisomers at the GABA_A receptor.

Materials:

-

Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).[8]

-

Test Compounds: (R)-(-)-GABOB and (S)-(+)-GABOB at various concentrations.

-

Receptor Source: Rat brain membranes.[9]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Equipment: Homogenizer, centrifuges, filtration apparatus, scintillation counter, glass fiber filters.[8]

Membrane Preparation:

-

Homogenize rat brains in ice-cold 0.32 M sucrose, pH 7.4.[9]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[9]

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[9]

-

Resuspend the pellet in ice-cold deionized water and re-homogenize.[9]

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.[9]

-

Wash the pellet by resuspending in assay buffer and centrifuging twice more.[9]

-

Resuspend the final pellet in assay buffer and store at -70°C.[9]

Binding Assay Procedure:

-

Thaw the prepared membranes and wash twice with assay buffer via centrifugation.[9]

-

Set up triplicate assay tubes for total binding, non-specific binding, and each concentration of the test compound.[8]

-

Total Binding: Add 50 µL of assay buffer.[8]

-

Non-specific Binding: Add 50 µL of 10 mM GABA.[8]

-

Competitor: Add 50 µL of varying concentrations of the GABOB stereoisomer.[8]

-

Add 50 µL of [³H]muscimol to all tubes (final concentration ~1-5 nM).[8]

-

Add the membrane preparation (0.1-0.2 mg of protein) to each tube.[9]

-

Incubate at 4°C for 45-60 minutes.[9]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[10]

-

Quantify the radioactivity on the filters using a liquid scintillation counter.[9]

Data Analysis: The concentration of the test compound that displaces 50% of the specific binding (IC50) is determined.[8] The inhibition constant (K_i) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Protocol 2: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of a drug against generalized tonic-clonic seizures.[11]

Objective: To determine the ability of GABOB stereoisomers to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.[11]

Materials:

-

Animals: Male mice or rats.[11]

-

Apparatus: A convulsiometer capable of delivering a constant current stimulus through corneal or auricular electrodes.[11]

-

Test Compounds: (R)-(-)-GABOB and (S)-(+)-GABOB dissolved in a suitable vehicle.

-

Vehicle Control.

Procedure:

-

Administer the test compound or vehicle control to the animals at various doses (e.g., via intraperitoneal injection).[11]

-

At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) through the electrodes.[11]

-

Observe the animal for the presence or absence of the tonic hindlimb extension.[11]

-

Record the percentage of animals protected from the tonic hindlimb extension at each dose.[11]

Data Analysis: The median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[11]

Visualization of Pathways and Workflows

GABA_B Receptor Signaling Pathway

GABOB enantiomers, particularly (R)-(-)-GABOB, are potent agonists at GABA_B receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[12] Upon activation, the receptor couples to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[12] These subunits then modulate the activity of downstream effectors.[12]

Caption: GABA_B receptor signaling cascade initiated by (R)-GABOB.

Experimental Workflow for Anticonvulsant Evaluation

The preclinical evaluation of potential anticonvulsant compounds like the GABOB stereoisomers typically follows a structured workflow, progressing from in vitro receptor interaction studies to in vivo seizure models.

Caption: Preclinical workflow for evaluating anticonvulsant compounds.

The stereoisomers of GABOB, (R)-(-)-GABOB and (S)-(+)-GABOB, exhibit distinct pharmacological profiles that are of significant interest to researchers and drug developers. The higher potency of (R)-(-)-GABOB at GABA_B and GABA_C receptors and its superior anticonvulsant activity underscore the importance of stereochemistry in drug design.[2][3] A thorough understanding of their differential interactions with GABA receptor subtypes, supported by robust experimental evaluation using standardized protocols, is critical for exploring their therapeutic potential in conditions such as epilepsy. The provided data, protocols, and pathway diagrams serve as a comprehensive technical resource for professionals in the field of neuroscience and pharmacology.

References

- 1. GABAA receptor agonist - Wikipedia [en.wikipedia.org]

- 2. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA p Agonists [thetinman.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Toxicity of 4-Amino-2-hydroxybutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-hydroxybutanoic acid, also known as GABOB, is a naturally occurring derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As a structural analog of GABA, GABOB has garnered scientific interest for its potential therapeutic applications, particularly in the realm of neurological disorders. Unlike GABA, GABOB demonstrates an ability to cross the blood-brain barrier, making it a more viable candidate for centrally acting therapies. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and toxicity of this compound, presenting key data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily investigated in preclinical animal models, with key studies conducted in rats. These studies have elucidated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Absorption

Following oral administration in rats, this compound is well absorbed from the gastrointestinal tract.

Distribution

Upon entering systemic circulation, GABOB distributes to various tissues. The highest concentrations of the compound have been observed in the liver and kidneys. Importantly, studies have confirmed its ability to penetrate the central nervous system.

Metabolism

The metabolic fate of this compound is closely linked to the metabolism of GABA. The primary proposed metabolic pathway is the GABA shunt. In this pathway, it is hypothesized that GABOB can be converted to succinic semialdehyde, which then enters the Krebs cycle.

Excretion

The primary route of elimination for this compound and its metabolites is through renal excretion into the urine. A smaller fraction is eliminated through the feces.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for this compound from a study in rats.

| Parameter | Route of Administration | Dose | Value | Species |

| Urinary Excretion | Oral | 50 mg/kg | ~26.5% of dose in 6 days | Rat |

| Intravenous | 50 mg/kg | ~10.15% of dose in 6 days | Rat | |

| Fecal Excretion | Oral | 50 mg/kg | ~1.6% of dose in 6 days | Rat |

| Intravenous | 50 mg/kg | ~1.75% of dose in 6 days | Rat |

Toxicity

Comprehensive toxicological data specifically for this compound is limited in publicly available literature. No definitive oral LD50 value has been established. However, information from Safety Data Sheets (SDS) and studies on the parent compound, GABA, and its analogs provide some insight into its potential toxicity.

Acute Toxicity

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for this compound were identified. However, studies on GABA in rats have shown it to be well-tolerated at high doses over extended periods. For example, a 13-week study in Sprague-Dawley rats with oral gavage administration of GABA at doses up to 2500 mg/kg body weight per day did not result in any substance-related mortality or significant toxicological changes[5][6]. Another GABA analog, vigabatrin, has been associated with intramyelinic edema in the brain of rats and dogs after chronic administration at high doses[7].

Genotoxicity

No specific genotoxicity studies for this compound were found in the reviewed literature.

The following table summarizes the available safety information for this compound.

| Toxicity Endpoint | Observation | Source |

| Skin Irritation | May cause skin irritation | [1][2] |

| Eye Irritation | May cause serious eye irritation | [1][2] |

| Respiratory Irritation | May cause respiratory irritation | [1][2] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in a single source. The following represents a synthesized, detailed methodology based on standard practices for similar compounds in rodent models.

Pharmacokinetic Study in Rats

1. Animals:

-

Male Sprague-Dawley rats (200-250 g) are used.

-

Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

-

For intravenous studies, rats are often cannulated in the jugular vein for blood sampling[8].

2. Drug Administration:

-

Oral Administration: A specific dose of this compound (e.g., 50 mg/kg) is dissolved in a suitable vehicle (e.g., water or saline) and administered via oral gavage using a ball-tipped feeding needle. The volume administered is typically 1-2 mL/kg[9][10].

-

Intravenous Administration: A specific dose of this compound is dissolved in sterile saline and administered as a bolus injection into the tail vein or via a jugular vein cannula over a short period[11].

3. Sample Collection:

-

Blood: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose into heparinized tubes[8]. Plasma is separated by centrifugation and stored at -80°C until analysis.

-